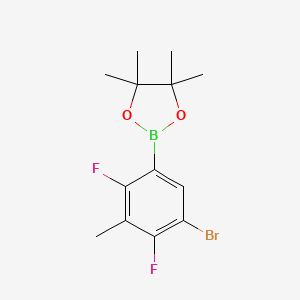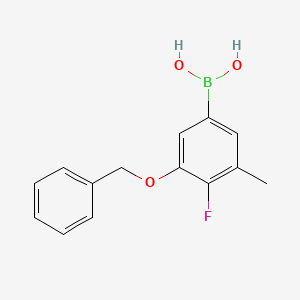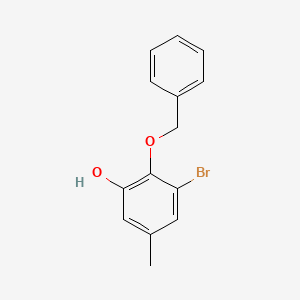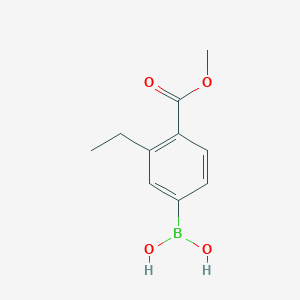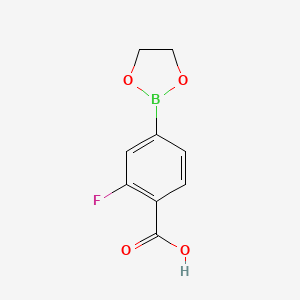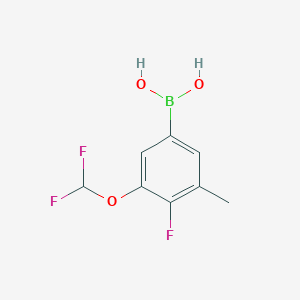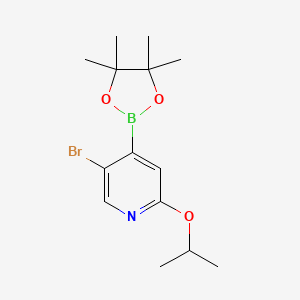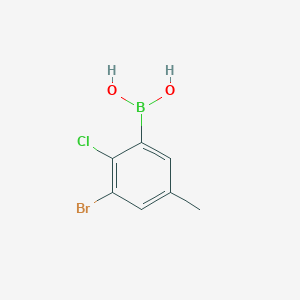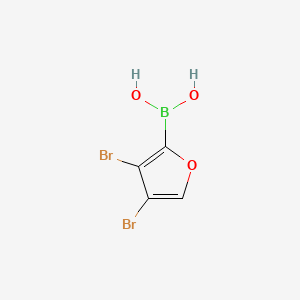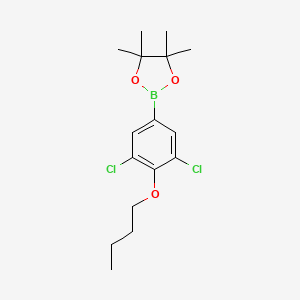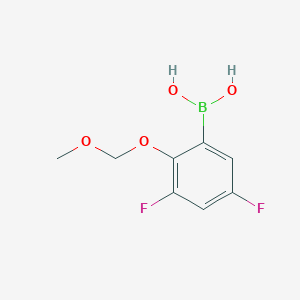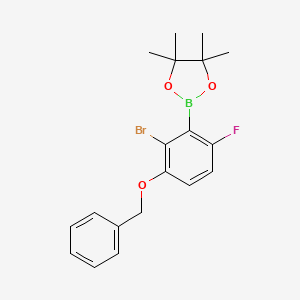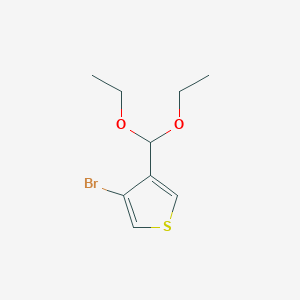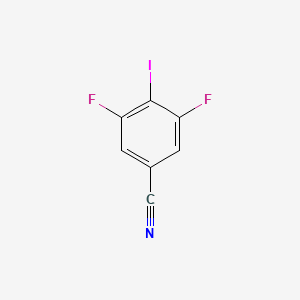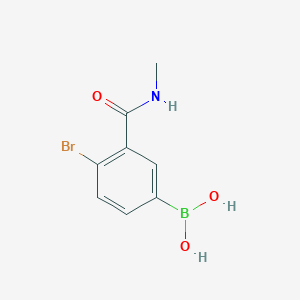
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H9BBrNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom and a methylcarbamoyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-(methylcarbamoyl)phenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors for bromination and automated purification systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted vinyl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Suzuki-Miyaura Coupling: Biaryl or substituted vinyl compounds.
Oxidation: Corresponding phenol.
Reduction: Dehalogenated phenylboronic acid.
科学研究应用
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of new drugs and therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with various substrates.
作用机制
The mechanism of action of (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by a base, forming a boronate anion.
Transmetalation: In the presence of a palladium catalyst, the boronate anion undergoes transmetalation with the palladium complex, forming a palladium-boron intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination to form the desired product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
4-(Dimethylcarbamoyl)phenylboronic acid: Similar structure but with a dimethylcarbamoyl group instead of a methylcarbamoyl group.
4-Bromophenylboronic acid: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a bromine atom, affecting its reactivity and applications.
Uniqueness
(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a methylcarbamoyl group, which provide distinct reactivity patterns and enable its use in a broader range of chemical transformations compared to its analogs.
属性
IUPAC Name |
[4-bromo-3-(methylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKCRMFZIFOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
